![molecular formula C7H4ClNO B181628 7-Chlorofuro[3,2-b]pyridine CAS No. 182691-75-4](/img/structure/B181628.png)

7-Chlorofuro[3,2-b]pyridine

Overview

Description

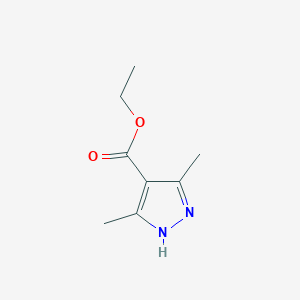

7-Chlorofuro[3,2-b]pyridine is a chemical compound that belongs to the class of furopyridines, which are heterocyclic compounds containing a fused furan and pyridine ring system. This compound is characterized by the presence of a chlorine atom at the 7th position of the furo[3,2-b]pyridine framework.

Synthesis Analysis

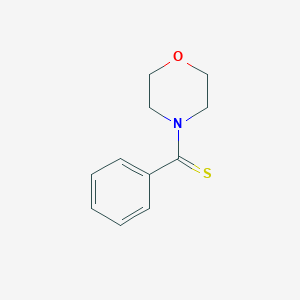

The synthesis of chlorinated furopyridines, including 7-chlorofuro[3,2-b]pyridine derivatives, has been explored through the chlorination of N-oxides of various furo[3,2-b]pyridines using phosphorus oxychloride. This process typically affords compounds substituted at the α- or λ-position relative to the ring nitrogen. The resulting chlorinated products can be further converted into various derivatives, such as methoxy-, N-pyrrolidyl-, and phenylthiofuropyridines, demonstrating the versatility of the chlorinated furopyridines as synthetic intermediates .

Molecular Structure Analysis

Although the specific molecular structure analysis of 7-chlorofuro[3,2-b]pyridine is not detailed in the provided papers, the general approach to determining the structure of such compounds involves techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These methods help confirm the substitution pattern and the overall molecular framework of the synthesized compounds .

Chemical Reactions Analysis

The chlorinated furopyridines serve as intermediates for further chemical transformations. For instance, the chloro group can be substituted with various nucleophiles, leading to the formation of aminoaryl, aryloxy, and thioaryloxy derivatives. This reactivity is indicative of the potential of 7-chlorofuro[3,2-b]pyridine to undergo nucleophilic substitution reactions, which can be exploited in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

Relevant Case Studies

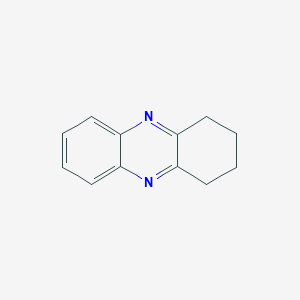

One of the case studies involves the rational design and synthesis of a series of chloro- and hydroxy-substituted diphenyl benzofuro[3,2-b]pyridines, which were evaluated for their biological activities. These compounds showed significant dual topoisomerase I and II inhibitory activities and strong antiproliferative activity against various human cancer cell lines. This suggests that derivatives of 7-chlorofuro[3,2-b]pyridine have the potential to serve as anticancer agents. The study also highlighted the importance of the phenol moiety at the 4-position of the central pyridine for biological activity .

Scientific Research Applications

Synthesis of Aryl Derivatives : A study by Krutošíková and Sleziak (1996) detailed the synthesis of 2-arylfuro[3,2-c]pyridines and their derivatives. They described the conversion of 3-(5-aryl-2-furyl)propenoic acids into various 2-arylfuro[3,2-c]pyridine derivatives, including 4-chlorofuro[3,2-c]pyridines, highlighting the compound's role as a versatile intermediate in organic synthesis (Krutošíková & Sleziak, 1996).

Investigation of Azide/Tetrazole Equilibrium : Sirakanyan et al. (2016) explored the azide/tetrazole equilibrium in furo[3,2-d]pyrimidine derivatives. Starting from 7(8)-chlorofuro[3,2-d]pyrimidines, they studied how this equilibrium is affected by various factors like solvent and temperature, indicating the compound's importance in studying tautomeric forms and equilibria in organic chemistry (Sirakanyan et al., 2016).

Topoisomerase Inhibitory Activity : Magar et al. (2017) designed and synthesized 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines, demonstrating their potent topoisomerase II inhibitory activity. This research underlines the potential of chlorofuro[3,2-b]pyridine derivatives in developing new anticancer agents (Magar et al., 2017).

One-Pot Multiple Lithiation Processes : Jasselin-Hinschberger et al. (2014) developed a one-pot process involving successive lithiation/electrophilic trapping stages starting from 2-chlorofuro[3,2-b]pyridine. This process efficiently produces several polysubstituted derivatives, showcasing the compound's utility in advanced organic synthesis techniques (Jasselin-Hinschberger, Comoy & Fort, 2014).

Synthesis of Novel 7-Azaindoles : Figueroa‐Pérez et al. (2006) utilized 4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks to synthesize 4-substituted 7-azaindole derivatives, indicating the compound's relevance in the synthesis of complex heterocyclic structures (Figueroa‐Pérez et al., 2006).

Safety and Hazards

7-Chlorofuro[3,2-b]pyridine is classified as an irritant . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

7-chlorofuro[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRFEXMVMBMREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=COC2=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441650 | |

| Record name | 7-Chloro-furo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182691-75-4 | |

| Record name | 7-Chloro-furo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)

![[(2,5-Dichlorophenyl)thio]acetic acid](/img/structure/B181563.png)

![7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole](/img/structure/B181567.png)

![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)